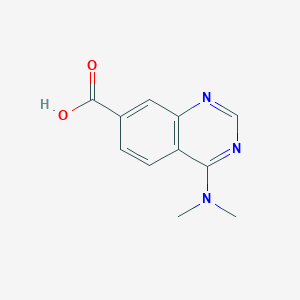

4-(Dimethylamino)quinazoline-7-carboxylic acid

Description

Historical Context of Quinazoline Research

Quinazoline, first synthesized in 1895 by Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid, laid the foundation for nitrogen-containing heterocycles in drug discovery. Early 20th-century work by Siegmund Gabriel established methods to generate the parent quinazoline structure from o-nitrobenzylamine, highlighting its reactivity through condensation and oxidation steps. By the mid-20th century, substituted quinazolines gained prominence, particularly in antimalarial (e.g., chloroquine analogs) and anticancer therapies (e.g., gefitinib). The scaffold’s planar bicyclic system—a fused benzene and pyrimidine ring—proved ideal for mimicking purine bases, enabling interactions with enzymatic active sites.

Emergence of 4-(Dimethylamino)quinazoline-7-carboxylic Acid in Scientific Literature

This compound entered the scientific lexicon in the early 21st century as researchers sought to optimize quinazoline’s pharmacokinetic properties. Key studies in the 2010s demonstrated that introducing a dimethylamino group at position 4 enhanced solubility and electron-donating capacity, while the carboxylic acid at position 7 provided a handle for further functionalization. A 2022 review highlighted its role in FLAP inhibition, where the carboxylic acid moiety facilitated hydrogen bonding with Arg101 and Gln110 residues, critical for leukotriene biosynthesis modulation. Concurrently, its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled rapid library generation for antiviral screening.

Strategic Importance in Heterocyclic Chemistry

The compound’s strategic value lies in its dual functionalization, which bridges aromatic and aliphatic chemical spaces:

- Dimethylamino Group : Enhances π-cation interactions and serves as a metabolic stability anchor by resisting oxidative dealkylation.

- Carboxylic Acid : Enables salt formation for improved bioavailability and serves as a conjugation site for amide or ester prodrug strategies.

This duality is exemplified in sEH inhibitor design, where the carboxylic acid engages in ionic interactions with Asp335, while the dimethylamino group stabilizes the quinazoline core in a hydrophobic pocket. Table 1 summarizes key synthetic routes to this compound derivatives:

Table 1: Synthetic Approaches to this compound Derivatives

Research Significance as a Privileged Scaffold

As a privileged scaffold, this compound enables modular drug discovery through three axes:

- Core Modifications : The quinazoline nucleus tolerates substitutions at positions 2, 3, and 6, allowing tuning of electronic and steric profiles.

- Side-Chain Engineering : The carboxylic acid at C7 has been derivatized into amides, esters, and thioethers to modulate target affinity and selectivity.

- Hybrid Molecules : Fusion with triazoles (via CuAAC) or thiazolidines creates bifunctional agents targeting multiple pathways, such as dual sEH/FLAP inhibitors.

A 2022 study demonstrated that replacing the carboxylic acid with a carboxamide group (e.g., compound 34 ) improved sEH inhibition (IC~50~ = 0.30 μM) while retaining FLAP activity (IC~50~ = 2.91 μM), showcasing the scaffold’s versatility. Furthermore, its application in antiviral research against vaccinia and adenoviruses underscores its broad therapeutic potential.

Properties

IUPAC Name |

4-(dimethylamino)quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(2)10-8-4-3-7(11(15)16)5-9(8)12-6-13-10/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJKASGVMAYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)quinazoline-7-carboxylic acid typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into reduced forms with altered biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anti-Inflammatory Agents

Recent studies have identified quinazoline derivatives, including 4-(Dimethylamino)quinazoline-7-carboxylic acid, as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. Compounds derived from this scaffold have shown selective inhibition of sEH, which is crucial for maintaining high levels of epoxyeicosatrienoic acids (EETs), known for their anti-inflammatory properties. For instance, novel quinazolinone-7-carboxamides demonstrated IC50 values ranging from 0.30 to 0.66 μM against sEH activity .

Antitumor Activity

The quinazoline structure has been extensively studied for its anticancer properties. Compounds containing the this compound motif have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, derivatives have shown significant cytotoxic effects on breast cancer cell lines, indicating their potential as selective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the quinazoline nucleus can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of amide groups | Increased sEH inhibition |

| Substitution at C-4 position | Enhanced anticancer activity |

| Variations in side chains | Altered selectivity towards cancer vs. non-cancer cells |

Research indicates that specific substitutions can significantly impact the biological activity of these compounds, allowing for tailored drug design .

Dual PI3K/HDAC Inhibitors

A series of quinazoline-based hydroxamic acids were synthesized to act as dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC). These compounds exhibited promising anticancer activity, highlighting the versatility of the quinazoline scaffold in developing multitarget drugs .

Carbonic Anhydrase Inhibitors

Another study focused on developing anilinoquinazoline derivatives as carbonic anhydrase inhibitors (CAIs). The incorporation of carboxylic acid functionalities enhanced their inhibitory effects against various isoforms of carbonic anhydrases, which are important targets in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Methylamino)quinazoline-7-carboxylic Acid (CAS 941236-69-7)

- Structural Difference: Replaces the dimethylamino group at position 4 with a methylamino group.

- Impact on Properties: Basicity: The dimethylamino group is more electron-donating, increasing ring basicity compared to methylamino. Molecular Weight: 203.2 g/mol (methylamino) vs. higher for dimethylamino analogs .

4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (Compound 18)

- Structural Difference : Substitutes position 4 with an oxo group and position 2 with a thioxo group.

- Impact on Properties: Electronic Effects: The oxo group is electron-withdrawing, reducing ring basicity compared to dimethylamino. Hydrogen Bonding: Thioxo (S) at position 2 enables sulfur-mediated interactions, unlike the dimethylamino group. Thermal Stability: Decomposes at 264.8°C, indicating high stability .

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (CAS 1160994-09-1)

- Structural Difference : Features hydroxyl at position 4, methyl at position 6, and trifluoromethyl at position 7.

- Impact on Properties: Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability. Acidity: Hydroxyl at position 4 provides a hydrogen-bond donor site, contrasting with the dimethylamino group’s basicity .

7-Carboxamide Derivatives (e.g., Compound 19)

- Structural Difference : Carboxylic acid at position 7 replaced with carboxamide.

- Impact on Properties :

Data Table: Key Comparative Properties

| Compound | Position 4 Substituent | Position 7 Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Attributes |

|---|---|---|---|---|---|

| 4-(Dimethylamino)quinazoline-7-carboxylic acid | Dimethylamino | Carboxylic acid | ~217.2* | Not reported | High solubility, electron-donating |

| 4-(Methylamino)quinazoline-7-carboxylic acid | Methylamino | Carboxylic acid | 203.2 | Not reported | Moderate basicity, reduced steric bulk |

| 4-Oxo-2-thioxo-tetrahydroquinazoline-7-carboxylic acid | Oxo | Carboxylic acid | 223.0 (C9H7N2O3S) | 264.8 (decomp.) | Sulfur-mediated interactions, stable |

| 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol | Hydroxyl | Trifluoromethyl | 243.2 | Not reported | High lipophilicity, H-bond donor |

| N-neopentyl-4-oxo-2-thioxo-carboxamide (19) | Oxo | Carboxamide (neopentyl) | 307.4 (C15H17N3O2S) | Not reported | Enhanced target affinity, cell permeability |

*Estimated based on molecular formula (C11H11N3O2).

Biological Activity

4-(Dimethylamino)quinazoline-7-carboxylic acid is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- CAS Number : 941237-02-1

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, possess significant anticancer properties. A study demonstrated that quinazoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as receptor modulation and apoptosis induction. Specifically, molecular docking studies have shown that these compounds can effectively bind to targets involved in cancer progression, making them promising candidates for drug development against tumors .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against both bacterial and fungal strains. The mechanism behind this activity is likely related to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, quinazoline derivatives have been explored for their anti-inflammatory, analgesic, and antiviral properties. These activities are attributed to their ability to modulate various biological pathways and target specific enzymes or receptors .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The dimethylamino group enhances the compound's solubility and binding affinity to enzymes and receptors involved in disease processes. For instance:

- Anticancer Mechanism : It may inhibit tyrosine kinases or other signaling pathways critical for tumor growth.

- Antimicrobial Mechanism : The compound can disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes .

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the efficacy of various quinazoline derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, implicating their potential as chemotherapeutic agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against multiple pathogens. The results showed that it could inhibit the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the key structural features of 4-(Dimethylamino)quinazoline-7-carboxylic acid that influence its reactivity and biological activity?

The compound’s quinazoline core is substituted with a dimethylamino group at position 4 and a carboxylic acid group at position 7. The dimethylamino group enhances electron density at the quinazoline ring, facilitating nucleophilic substitutions, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for interactions with biological targets like enzymes or receptors . Comparative studies on chloro- or methoxy-substituted analogs (e.g., 4-chloro-7-methoxyquinazoline derivatives) highlight how electron-donating/withdrawing substituents modulate reactivity and binding affinity .

Q. What are the optimal synthetic routes for this compound?

Synthesis typically involves cyclization reactions, such as the condensation of anthranilic acid derivatives with nitriles or amidines. Transition metal catalysts (e.g., Pd for cross-coupling) or ionic liquids can improve yield and regioselectivity. Post-synthetic modifications, like introducing the dimethylamino group via nucleophilic substitution under basic conditions, require controlled temperatures (e.g., 60–80°C) to avoid decomposition . Purity (>95%) is achievable through recrystallization or HPLC purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., dimethylamino protons at δ 2.8–3.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO, MW 203.2 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts .

Q. How does the compound’s solubility profile impact its use in biological assays?

The carboxylic acid group confers moderate water solubility at neutral/basic pH, while the dimethylamino group enhances solubility in polar organic solvents (e.g., DMSO). Buffered solutions (pH 7.4) are recommended for in vitro assays to maintain stability. Co-solvents like DMSO (<1% v/v) minimize precipitation in cell-based studies .

Advanced Research Questions

Q. How does the dimethylamino group influence substitution reactivity compared to halogen or alkoxy substituents?

The dimethylamino group is electron-donating, activating the quinazoline ring for electrophilic substitutions (e.g., nitration) at positions 5 and 8. In contrast, chloro or methoxy groups deactivate the ring, favoring nucleophilic attacks at position 9. Kinetic studies using HPLC or LC-MS can track reaction pathways and byproduct formation .

Q. What in vitro assays are suitable for evaluating its biological activity, and how can data contradictions be resolved?

- Enzyme Inhibition Assays : Measure IC values against tyrosine kinases or topoisomerases using fluorescence-based substrates .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Discrepancies between studies may arise from impurities (validate purity via HPLC ) or assay conditions (e.g., serum proteins affecting bioavailability). Orthogonal assays (e.g., Western blotting for target protein inhibition) confirm mechanistic consistency .

Q. How can computational methods (e.g., DFT) predict interaction mechanisms with biological targets?

Density Functional Theory (DFT) calculates electron distribution and frontier molecular orbitals to identify reactive sites. Docking simulations (e.g., AutoDock Vina) model binding to kinase active sites, prioritizing residues for mutagenesis studies. Lattice energy calculations (as in ) predict crystal packing, aiding polymorph screening for formulation .

Q. What factors affect the compound’s stability under varying storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Humidity : Lyophilization reduces hydrolysis of the carboxylic acid group.

- pH : Aqueous solutions at pH >7 stabilize the carboxylate form but may accelerate dimethylamino group oxidation. Accelerated stability studies (40°C/75% RH for 6 months) guide shelf-life estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.